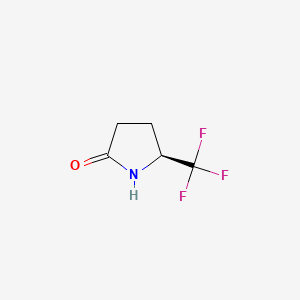

(5S)-5-(Trifluoromethyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-(trifluoromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKONNPBZAYHNOV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718168 | |

| Record name | (5S)-5-(Trifluoromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287211-10-2 | |

| Record name | (5S)-5-(Trifluoromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-(trifluoromethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5S)-5-(Trifluoromethyl)pyrrolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S)-5-(Trifluoromethyl)pyrrolidin-2-one is a chiral, fluorinated lactam that has garnered significant interest in the field of medicinal chemistry. The incorporation of a trifluoromethyl group into the pyrrolidinone scaffold imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed insights into its synthesis, and a discussion of its current and potential applications in drug discovery and development.

Introduction: The Significance of Trifluoromethylated Pyrrolidinones

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The introduction of a trifluoromethyl (CF₃) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins.[5] The specific stereochemistry of the (5S) enantiomer allows for precise three-dimensional orientation of substituents, which is crucial for stereospecific interactions with biological targets.[4]

This guide will serve as a detailed resource for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and formulation.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| Synonyms | (S)-5-(Trifluoromethyl)pyrrolidin-2-one | [6] |

| CAS Number | 1287211-10-2 | [6] |

| Molecular Formula | C₅H₆F₃NO | [6] |

| Molecular Weight | 153.10 g/mol | |

| Appearance | White to off-white solid, powder, or crystals | |

| Melting Point | 98-105 °C | [6] |

| Boiling Point (Predicted) | 220.3 ± 35.0 °C | [6] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 14.16 ± 0.40 | [6] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data

While a comprehensive, publicly available spectral analysis is limited, the following represents expected spectroscopic characteristics based on the structure. Researchers should perform their own analyses for confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the diastereotopic protons of the pyrrolidinone ring and the single proton at the chiral center. The coupling patterns will be complex due to the rigidity of the ring and the influence of the trifluoromethyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display five distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon will be observed at the downfield end of the spectrum.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1680-1700 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) corresponding to its molecular weight.

Synthesis and Reactivity

The enantioselective synthesis of this compound is a key challenge and an area of active research.

Synthetic Strategies

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, general strategies for the synthesis of chiral trifluoromethylated lactams can be adapted. A plausible and commonly employed approach involves the asymmetric synthesis from chiral precursors or through catalytic asymmetric reactions.

One potential synthetic route could start from a chiral precursor, such as L-glutamic acid, which provides the desired stereocenter. The synthesis would likely involve the introduction of the trifluoromethyl group and subsequent cyclization to form the lactam ring.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Note to Researchers: The development of a robust and scalable enantioselective synthesis for this compound remains a significant opportunity for process chemists.

Reactivity

The reactivity of this compound is primarily dictated by the lactam functionality and the influence of the electron-withdrawing trifluoromethyl group.

-

N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a suitable base and subsequently reacted with various electrophiles to introduce substituents at the N-1 position. This is a common strategy for elaborating the scaffold in drug discovery programs.

-

Reduction: The lactam carbonyl can be reduced to the corresponding amine, yielding a chiral 5-(trifluoromethyl)pyrrolidine. This transformation opens up another avenue for the synthesis of diverse derivatives.

-

Alpha-Functionalization: The protons alpha to the carbonyl group can be deprotonated under strong basic conditions to form an enolate, which can then react with electrophiles. However, the acidity of these protons is influenced by the adjacent trifluoromethyl group.

Applications in Drug Discovery and Development

The unique properties of this compound make it an attractive building block for the synthesis of novel pharmaceutical agents across various therapeutic areas.

Role as a Chiral Scaffold

The rigid, chiral structure of this compound serves as a valuable scaffold for orienting pharmacophoric groups in three-dimensional space. This is critical for achieving high-affinity and selective binding to biological targets.[4] The trifluoromethyl group can also participate in favorable interactions within a protein binding pocket, such as dipole-dipole or orthogonal multipolar interactions.

Examples of Bioactive Molecules

While specific drugs containing the this compound moiety are not yet on the market, numerous patent applications and research articles highlight its use in the synthesis of experimental therapeutics. For instance, derivatives of trifluoromethyl-substituted pyrrolidines have been investigated for their potential as:

-

Antiviral Agents: The pyrrolidinone scaffold has been explored in the design of inhibitors of viral replication.[7][8]

-

Anticancer Agents: The incorporation of this moiety into larger molecules has been investigated for its potential to inhibit cancer cell proliferation.

-

Neurological Drugs: The parent pyrrolidinone structure is a key component of nootropic drugs, and fluorinated analogs are being explored for their potential to treat various central nervous system disorders.

Logical Relationship in Drug Design:

Sources

- 1. Synthesis and spin-trapping properties of a trifluoromethyl analogue of DMPO: 5-methyl-5-trifluoromethyl-1-pyrroline N-oxide (5-TFDMPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Viatris Inc Patent: (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine mono-citrate synthesis [pharmaceutical-technology.com]

- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. (5S)-5-(trifluoroMethyl)-2-Pyrrolidinone | 1287211-10-2 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chiral Trifluoromethylated Pyrrolidines

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrrolidine ring, a privileged structure found in numerous natural products, pharmaceuticals, and organocatalysts, gains significantly enhanced metabolic stability, lipophilicity, and binding affinity upon trifluoromethylation.[1][2][3][4] This guide provides a comprehensive overview of the principal synthetic strategies for accessing chiral trifluoromethylated pyrrolidines, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key asymmetric transformations, including [3+2] cycloadditions, tandem Michael addition/cyclization reactions, and ring-expansion strategies, offering field-proven insights and detailed experimental protocols.

The Strategic Imperative for Trifluoromethylated Pyrrolidines

The trifluoromethyl group is far more than a simple sterically-demanding analogue of a methyl group. Its powerful electron-withdrawing nature and high C-F bond energy (~485 kJ/mol) impart a unique combination of physicochemical properties that are highly desirable in drug design.[4] These include:

-

Enhanced Metabolic Stability: The strength of the C-F bond renders the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and oral bioavailability.[4]

-

Modulation of pKa: The inductive effect of the CF3 group can lower the pKa of nearby basic nitrogen atoms, influencing drug-receptor interactions.

-

Conformational Control: The steric bulk and unique electronic properties of the CF3 group can lock the pyrrolidine ring into specific conformations, enhancing binding selectivity for biological targets.

When these properties are combined with the chiral pyrrolidine scaffold—a motif central to numerous bioactive molecules and a pillar of asymmetric organocatalysis—the resulting structures become high-value targets for pharmaceutical development.[3][5] The challenge, and the focus of this guide, lies in the stereocontrolled synthesis of these complex structures.

Core Synthetic Strategies for Asymmetric Access

The construction of chiral trifluoromethylated pyrrolidines is dominated by methodologies that can precisely control the formation of multiple stereocenters. The most powerful of these are asymmetric catalytic approaches that build the heterocyclic core de novo.

Strategy I: Asymmetric [3+2] Cycloaddition Reactions

The [3+2] cycloaddition is arguably the most elegant and atom-economical approach to the pyrrolidine core, forming two carbon-carbon bonds and up to four stereocenters in a single step.[6] The reaction involves the union of a 1,3-dipole, typically an azomethine ylide, with a trifluoromethyl-containing dipolarophile. Control over stereochemistry is achieved through either organocatalysis or metal catalysis.

This strategy leverages chiral secondary amines, such as diarylprolinol silyl ethers, to catalyze a domino Michael/Mannich sequence.[7][8] The catalyst first activates an α,β-unsaturated aldehyde (enal) by forming a chiral iminium ion. This intermediate then undergoes a stereoselective Michael addition from an imine derived from a trifluoroethylamine precursor. The resulting enamine intermediate then participates in an intramolecular Mannich reaction to close the ring, affording the highly functionalized pyrrolidine with excellent stereocontrol.[7][9]

Caption: Organocatalytic domino reaction pathway.

Transition metal catalysis, particularly with copper(I) complexes, offers a powerful alternative for controlling [3+2] cycloadditions.[10] In this approach, a chiral ligand, such as a ferrocenyloxazolinylphosphine (FOXAP) or (S)-TF-BiphamPhos, coordinates to the metal center to create a chiral environment.[11] The Cu(I) complex then facilitates the reaction between an azomethine ylide (generated from an iminoester) and a trifluoromethylated dipolarophile, such as a β-CF3-β,β-disubstituted nitroalkene or a trifluoromethylacrylate.[11][12] This method is highly effective for constructing pyrrolidines with trifluoromethylated quaternary stereocenters.[11][12]

Strategy II: Asymmetric Michael Addition / Reductive Cyclization Annulation

This robust, formal [3+2] annulation strategy constructs the pyrrolidine ring in a stepwise, often one-pot, sequence.[13] It has proven exceptionally effective for synthesizing trisubstituted 2-trifluoromethyl pyrrolidines with three contiguous stereocenters.[13]

The sequence begins with a highly enantioselective and diastereoselective organocatalytic Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. This crucial step, often catalyzed by a diarylprolinol silyl ether, establishes the absolute and relative stereochemistry of the final product. The resulting γ-nitro carbonyl intermediate is then subjected to catalytic hydrogenation (e.g., using H2 and Pd/C or Raney Nickel). This simultaneously reduces the nitro group to an amine and the ketone to an alcohol, triggering a spontaneous intramolecular cyclization to furnish the desired pyrrolidine.[13][14][15]

Caption: Annulation via Michael addition/cyclization.

A key advantage of this methodology is its high degree of atom efficiency and the ability to generate significant molecular complexity from simple starting materials.[13]

Table 1: Representative Results for Michael Addition/Reductive Cyclization [13]

| Entry | Nitroolefin (R¹) | CF3-Ketone (R²) | Michael Adduct Yield (%) | Adduct dr | Adduct ee (%) | Pyrrolidine Yield (%) |

| 1 | Phenyl | Phenyl | 95 | >20:1 | 99 | 91 |

| 2 | 4-Cl-Ph | Phenyl | 96 | >20:1 | 99 | 93 |

| 3 | 2-Naphthyl | Phenyl | 94 | >20:1 | 99 | 94 |

| 4 | Phenyl | 4-MeO-Ph | 96 | >20:1 | 99 | 92 |

| 5 | Cyclohexyl | Phenyl | 87 | 15:1 | 98 | 85 |

Strategy III: Ring-Expansion of Trifluoromethylated Aziridines

An alternative approach builds the pyrrolidine scaffold from a smaller, strained heterocyclic precursor. This has been demonstrated through a novel ring-expansion protocol starting from 1-tosyl-2-(trifluoromethyl)aziridine.[16] The synthesis involves the deprotonation of the aziridine at the CF3-bearing carbon to form a transient aziridinyl anion. This anion is then alkylated with an ω,ω'-dihaloalkane (e.g., 1-bromo-3-chloropropane). The final, crucial step is a nucleophile-triggered ring expansion, where a variety of nucleophiles (halide, oxygen, nitrogen, sulfur, or carbon-based) attack the terminal halide and induce a rearrangement to form the five-membered pyrrolidine ring, concurrently installing a functionalized side chain.[16][17]

Field-Proven Experimental Protocols

Disclaimer: These protocols are summaries for instructional purposes. Researchers should consult the original publications for complete experimental details, safety information, and characterization data.

Protocol 1: Organocatalytic Asymmetric Michael Addition/Reductive Cyclization

(Adapted from MacMillan, D.W.C., et al., Org. Lett. 2014, 16, 11, 2916–2919)[13]

Step A: Asymmetric Michael Addition

-

To a vial charged with the nitroolefin (0.5 mmol, 1.0 equiv) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 0.1 equiv), add toluene (1.0 mL).

-

Add the 1,1,1-trifluoromethylketone (0.75 mmol, 1.5 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS for consumption of the limiting reagent.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is typically of sufficient purity for the next step, or it can be purified by flash chromatography on silica gel.

Step B: Hydrogenative Reductive Cyclization

-

Dissolve the crude γ-nitro ketone intermediate from Step A in methanol (5.0 mL).

-

Carefully add Palladium on carbon (10 wt. %, ~25 mg) to the solution.

-

Secure the reaction vessel to a hydrogenator or use a hydrogen balloon. Purge the vessel with hydrogen gas (3-4 cycles).

-

Stir the reaction vigorously under a hydrogen atmosphere (50 psi or balloon pressure) at room temperature for 12-24 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure trisubstituted 2-trifluoromethyl pyrrolidine.

Protocol 2: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

(Adapted from Wang, J., et al., Chem. Asian J. 2016, 11, 2470–2477)[11]

-

In a flame-dried Schlenk tube under an argon atmosphere, add Cu(I) salt (e.g., Cu(CH3CN)4PF6, 0.02 mmol, 5 mol%) and the chiral ligand (e.g., Si-FOXAP, 0.022 mmol, 5.5 mol%).

-

Add dry dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add the azomethine ylide precursor (glycine iminoester, 0.44 mmol, 1.1 equiv) and the β-CF3-β,β-disubstituted nitroalkene (0.4 mmol, 1.0 equiv).

-

Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the residue directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the optically active pyrrolidine bearing a CF3-containing quaternary stereocenter.

Conclusion and Future Outlook

The synthesis of chiral trifluoromethylated pyrrolidines has matured significantly, with catalytic asymmetric methods, particularly [3+2] cycloadditions and tandem reaction sequences, providing robust and versatile access. These strategies allow for the rapid construction of molecular complexity from simple precursors with high levels of stereocontrol. While tremendous progress has been made with the CF3 group, a notable gap and opportunity exists for the development of analogous methods to install fluoromethyl (CH2F) and difluoromethyl (CHF2) groups, which offer different electronic and steric profiles.[18] As the demand for sophisticated, fluorine-containing drug candidates continues to grow, the development of novel, efficient, and scalable synthetic routes to these valuable building blocks will remain a paramount objective for the chemical and pharmaceutical sciences.

References

-

Jones, C. M., et al. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(11), 2916–2919. [Link]

-

Chaume, G., et al. (2013). Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide. MedChemComm, 4(2), 340-344. [Link]

-

Zhi, Y., et al. (2016). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications, 52(97), 14011-14014. [Link]

-

Zhang, Z., et al. (2016). Asymmetric Construction of Pyrrolidines Bearing a Trifluoromethylated Quaternary Stereogenic Center via Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-CF3-β,β-Disubstituted Nitroalkenes. Chemistry – An Asian Journal, 11(17), 2470-2477. [Link]

-

Ma, M., et al. (2015). The asymmetric synthesis of CF3-containing spiro[pyrrolidin-3,2'-oxindole] through the organocatalytic 1,3-dipolar cycloaddition reaction. Chemical Communications, 51(42), 8789-8792. [Link]

-

Zhang, Z., et al. (2016). Asymmetric Construction of Pyrrolidines Bearing a Trifluoromethylated Quaternary Stereogenic Center via CuI‐Catalyzed 1,3‐Dipolar Cycloaddition of Azomethine Ylides with β‐CF3‐β,β‐Disubstituted Nitroalkenes. Chemistry – An Asian Journal, 11(17), 2470-2477. [Link]

-

Wu, M., et al. (2025). Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. Organic Letters. [Link]

-

Ma, M., et al. (2015). The asymmetric synthesis of CF3-containing spiro[pyrrolidin-3,2'-oxindole] through the organocatalytic 1,3-dipolar cycloaddition reaction. Chemical Communications, 51(42), 8789-8792. [Link]

-

Kawai, H., et al. (2012). Catalytic enantioselective synthesis of β-trifluoromethyl pyrrolines. Chemical Communications, 48(34), 4067-4069. [Link]

-

Wang, R., et al. (2017). Asymmetric Synthesis of α-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction. The Journal of Organic Chemistry, 82(15), 8145-8154. [Link]

-

Kawai, H., et al. (2012). Catalytic enantioselective synthesis of β-trifluoromethyl pyrrolines. Chemical Communications, 48(34), 4067-4069. [Link]

-

Cheng, X., et al. (2020). Chiral Trifluoromethylated Pyrrolidines via Cu–Catalyzed Asymmetric 1,3‐Dipolar Cycloaddition. Asian Journal of Organic Chemistry, 9(10), 1567-1570. [Link]

-

Wu, M., et al. (2025). Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. Organic Letters. [Link]

-

Ly-Rieu, T., et al. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Chemistry, 20(34), 10650-10653. [Link]

-

Deng, Y., et al. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry, 86(18), 13011-13024. [Link]

-

Reddy, R. S., et al. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. The Journal of Organic Chemistry, 80(21), 10892-10903. [Link]

-

Mykhailiuk, P. K., et al. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. Angewandte Chemie International Edition, 47(31), 5765-5767. [Link]

-

Zhang, X., et al. (2017). Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides. Journal of Fluorine Chemistry, 204, 18-22. [Link]

-

Aydin, M. (2019). Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine derivatives. Middle East Technical University. [Link]

-

Wu, M., et al. (2015). Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. Organic Letters, 17(15), 3934-3937. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 3124-3132. [Link]

-

Kumar, A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(32), 10243-10254. [Link]

-

Palomo, C., et al. (2004). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Angewandte Chemie International Edition, 43(30), 3940-3943. [Link]

-

Deng, Y., et al. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry, 86(18), 13011-13024. [Link]

-

Wang, R., et al. (2017). Asymmetric Synthesis of α-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction. The Journal of Organic Chemistry, 82(15), 8145-8154. [Link]

-

Cheng, X., et al. (2020). Chiral Trifluoromethylated Pyrrolidines via Cu–Catalyzed Asymmetric 1,3‐Dipolar Cycloaddition. Asian Journal of Organic Chemistry, 9(10), 1567-1570. [Link]

-

Cheng, X., et al. (2020). The synthesis of chiral trifluoromethylated pyrrolidines. ResearchGate. [Link]

-

Dal Pozzo, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(13), 5183. [Link]

-

Zhang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society, 145(30), 16566-16575. [Link]

-

Pharmadule. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Pharmadule. [Link]

-

Ly-Rieu, T., et al. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Lookchem. [Link]

-

Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis, 4(12). [Link]

-

Al-Zahrani, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6393. [Link]

-

Ilardi, E. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1047. [Link]

-

Zhi, Y., et al. (2016). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications, 52(97), 14011-14014. [Link]

-

Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis, 4(12). [Link]

-

Borowiecka, J., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6593. [Link]

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine derivatives [open.metu.edu.tr]

- 7. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Sci-Hub. Asymmetric Synthesis of α-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction / The Journal of Organic Chemistry, 2017 [sci-hub.box]

- 9. Asymmetric Synthesis of α-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Construction of Pyrrolidines Bearing a Trifluoromethylated Quaternary Stereogenic Center via Cu(I) -Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-CF3 -β,β-Disubstituted Nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sci-hub.box [sci-hub.box]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic enantioselective synthesis of β-trifluoromethyl pyrrolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. sci-hub.box [sci-hub.box]

- 16. Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lookchem.com [lookchem.com]

- 18. pubs.acs.org [pubs.acs.org]

The Enigmatic Potential of (5S)-5-(Trifluoromethyl)pyrrolidin-2-one: A Mechanistic Exploration for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Promise

(5S)-5-(Trifluoromethyl)pyrrolidin-2-one is a chiral lactam that, while not extensively studied as a standalone therapeutic agent, represents a fascinating confluence of two powerful motifs in modern medicinal chemistry: the pyrrolidin-2-one core and the trifluoromethyl group. The pyrrolidinone ring, a five-membered cyclic amide, is a privileged scaffold found in a multitude of biologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The trifluoromethyl substituent, a bioisostere of the methyl group, is renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This technical guide will delve into the potential mechanisms of action of this compound in biological systems, drawing upon structure-activity relationships of related compounds to illuminate its prospective therapeutic applications.

Physicochemical Properties and Structural Rationale

The unique characteristics of this compound stem from the interplay between its pyrrolidinone backbone and the trifluoromethyl group.

| Property | Value/Description | Source |

| CAS Number | 1287211-10-2 | |

| Molecular Formula | C5H6F3NO | |

| Molecular Weight | 153.10 g/mol | |

| Appearance | Solid | |

| Melting Point | 98-105 °C | |

| Stereochemistry | (5S) enantiomer |

The trifluoromethyl group at the 5-position is expected to significantly influence the molecule's electronic properties and conformational preferences. This strategic placement can impact interactions with chiral biological targets. The lactam moiety provides a rigid backbone and potential hydrogen bond donor and acceptor sites, crucial for molecular recognition.

Hypothesized Mechanisms of Action and Potential Biological Targets

While direct experimental evidence for the biological activity of this compound is limited, we can infer potential mechanisms of action by examining structurally analogous compounds. The pyrrolidinone scaffold is a common feature in drugs targeting the central nervous system, as well as in antiviral and anticancer agents.[1][4]

Neuromodulatory Activity: A Potential CNS Agent

The pyrrolidin-2-one nucleus is famously present in the racetam class of nootropic drugs, such as piracetam. These compounds are thought to modulate neurotransmitter systems, including cholinergic and glutamatergic pathways, although their precise mechanisms remain a subject of investigation. The structural similarity suggests that this compound could exhibit neuromodulatory effects.

Potential Targets:

-

AMPA Receptors: Racetams are known to positively modulate AMPA receptors, enhancing synaptic plasticity.

-

Voltage-gated Calcium Channels: Modulation of these channels could influence neurotransmitter release.

Proposed Signaling Pathway:

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to Trifluoromethyl-Containing Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Trifluoromethylation in Heterocyclic Chemistry

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20% of pharmaceuticals containing this uniquely powerful moiety.[1] Heterocyclic compounds are ubiquitous in FDA-approved drugs, providing versatile frameworks for engaging with biological targets.[2][3] When combined, the CF3 group and a heterocyclic core create a synergistic pairing that can profoundly enhance a molecule's drug-like properties.[3][4][5]

The strategic advantage of the CF3 group stems from its distinct electronic and steric characteristics. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it far more than a simple bioisostere for a methyl group.[6][7] Instead, it is a strategic tool used to overcome common drug development hurdles such as poor metabolic stability, low bioavailability, and insufficient target affinity.[4][5][7][8] This guide provides a comprehensive overview of the role of trifluoromethylated heterocycles in drug design, detailing the physicochemical impact of the CF3 group, key synthetic strategies, and a survey of privileged scaffolds that have led to successful therapeutic agents.

Part I: The Physicochemical and Pharmacological Advantages of the CF3 Group

The decision to introduce a CF3 group is driven by its ability to predictably and advantageously modulate a molecule's properties. This is not merely an act of substitution but a calculated design choice to optimize a compound for clinical success.

Enhancing Metabolic Stability

One of the most significant benefits of trifluoromethylation is the enhancement of metabolic stability.[4][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[7][9] By replacing a metabolically vulnerable site, such as a methyl or methoxy group, with a CF3 group, chemists can effectively block a major metabolic pathway, thereby increasing the drug's half-life and reducing the formation of metabolites.[7][9]

| Parameter | Parent Compound (with -CH3) | CF3-Substituted Analog | Rationale for Change |

| In Vitro Half-life (t½) | Shorter | Longer | The high bond dissociation energy of the C-F bond (485 kJ/mol) compared to C-H (414 kJ/mol) prevents CYP-mediated oxidation.[7][9] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary site of metabolism reduces the liver's capacity to clear the drug.[9][10] |

| Number of Metabolites | Higher | Significantly Reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[9] |

| Table 1. Comparative Impact of CF3-Substitution on Metabolic Stability. |

Modulating Lipophilicity and Permeability

The CF3 group is highly lipophilic (Hansch π value of +0.88), which can significantly enhance a molecule's ability to permeate biological membranes.[7] This improved lipophilicity can lead to better oral bioavailability and increased penetration of the blood-brain barrier, which is critical for drugs targeting the central nervous system.[7] This modulation allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Influencing Binding Affinity and pKa

The strong electron-withdrawing nature of the CF3 group can drastically alter the electronic properties of the heterocyclic ring to which it is attached.[5][6] This electronic modulation can impact the pKa of nearby acidic or basic centers, which is crucial for optimizing drug-receptor interactions.[3] Furthermore, the steric bulk of the CF3 group can promote favorable van der Waals interactions within a protein's binding pocket and can participate in non-covalent interactions like dipole-dipole and halogen bonding, leading to enhanced binding affinity and target selectivity.[4] The NSAID Celecoxib, for example, relies on its CF3 group for selective inhibition of the COX-2 enzyme.[4]

Figure 1. Logical relationship of the CF3 group's impact on drug properties.

Part II: Key Synthetic Strategies for Trifluoromethylated Heterocycles

The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main strategies: the direct introduction of a CF3 group onto a pre-formed heterocycle, or the use of CF3-containing building blocks in cyclization reactions to construct the heterocyclic ring.[1][11]

Direct Trifluoromethylation

Direct trifluoromethylation involves installing the CF3 group onto an existing heterocyclic core. This field has seen enormous growth, with methods classified by the nature of the trifluoromethylating agent.[12]

-

Radical Trifluoromethylation: Often employing reagents like sodium triflinate (Langlois' reagent) or Togni's reagents, these methods are powerful for functionalizing C-H bonds, particularly on electron-rich heterocycles.[10][13]

-

Electrophilic Trifluoromethylation: Reagents such as Umemoto's and Togni's reagents deliver a "CF3+" equivalent to nucleophilic sites on a heterocycle.[14][15] These reactions can sometimes be facilitated by metal catalysts.[14]

-

Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3) is the most common source for delivering a "CF3-" nucleophile, often activated by a fluoride source. This is effective for reaction with electrophilic sites on heterocycles.

The Building Block Approach

An alternative and powerful strategy involves using a synthon that already contains the CF3 group and incorporating it into a cyclization reaction to form the final heterocycle.[1][11] This approach offers excellent control over regiochemistry. Common building blocks include:

-

β-Trifluoromethylated Acrylates and Ynones: These are versatile precursors for synthesizing a wide variety of heterocycles, including pyrazoles, pyridines, and oxazines, through reactions with binucleophiles.[16][17][18]

-

2-Bromo-3,3,3-trifluoropropene (BTP): An inexpensive and environmentally friendly liquid, BTP is a valuable C3-synthon for constructing CF3-pyrazoles via [3+2] cycloadditions.[1][19]

-

Trifluoromethylnitrones: These synthons are particularly useful in [3+2] cycloaddition reactions to create medicinally important heterocycles like isoxazolidines.[20]

Figure 2. Decision workflow for synthesizing CF3-heterocycles.

Part III: Privileged Trifluoromethylated Heterocyclic Scaffolds in Drug Discovery

Certain CF3-heterocycle combinations appear frequently in approved drugs and clinical candidates, earning them the status of "privileged scaffolds."

Nitrogen-Containing Heterocycles

-

Pyrazoles: The CF3-pyrazole moiety is a cornerstone of several anti-inflammatory drugs, including Celecoxib and Mavacoxib.[19][21] The synthesis often involves the classical condensation of a hydrazine with a trifluoromethylated 1,3-diketone or modern [3+2] cycloaddition strategies.[19]

-

Pyridines: As one of the most prevalent heterocycles in FDA-approved drugs, the trifluoromethylated pyridine scaffold is of great importance.[2] The anti-retroviral drug Doravirine features this core, highlighting its utility.[6] Syntheses can be challenging but have been advanced by methods such as visible light-mediated radical migrations and copper-catalyzed cyclizations.[2][18][22]

-

Triazoles: The 1,2,4-triazole ring is found in the anticancer agent Selinexor.[6] The synthesis of CF3-triazoles can be achieved through various means, including photocycloaddition of sydnones with trifluoroacetonitrile or by using CF3-ynones as building blocks.[23][24]

| Drug Name | Heterocyclic Core | CF3 Position | Therapeutic Use |

| Celecoxib | Pyrazole | 3-position | Anti-inflammatory (COX-2 inhibitor)[19] |

| Doravirine | Pyridine | 4-position | Antiretroviral (NNRTI)[6] |

| Selinexor | 1,2,4-Triazole | 3-position | Anticancer (XPO1 inhibitor)[6] |

| Apalutamide | Thiohydantoin | - | Anticancer (Androgen receptor inhibitor)[1] |

| Sitagliptin | Triazolopiperazine | - | Antidiabetic (DPP-4 inhibitor)[1][25] |

| Table 2. Examples of FDA-Approved Drugs with CF3-Heterocyclic Motifs. [6][26] |

Part IV: Experimental Protocol

Protocol: Copper-Catalyzed Synthesis of 1-Aryl-3-(trifluoromethyl)-1H-1,2,4-triazoles

This protocol is adapted from a regioselective synthesis utilizing a photocycloaddition approach, which demonstrates a modern method for creating a privileged scaffold.[27]

Objective: To synthesize 1-aryl-3-(trifluoromethyl)-1H-1,2,4-triazoles via a photocatalyzed reaction between sydnones and a trifluoroacetonitrile precursor.

Materials:

-

Sydnone substrate (e.g., 3-phenylsydnone) (1.0 equiv)

-

2,2,2-trifluoroacetaldehyde O-(4'-cyanophenyl)oxime (CF3CN precursor) (2.0 equiv)

-

Triethylamine (NEt3) (3.0 equiv)

-

4CzIPN (photocatalyst) (0.01 equiv)

-

N-Methyl-2-pyrrolidone (NMP) as solvent

-

10 mL Schlenk tube

-

Blue LEDs (20 W)

-

Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

-

To a 10 mL Schlenk tube under a nitrogen atmosphere, add the sydnone substrate (0.50 mmol, 1.0 equiv), the CF3CN precursor (1.0 mmol, 2.0 equiv), 4CzIPN (0.005 mmol, 0.01 equiv), and 2 mL of NMP.[27]

-

Add triethylamine (1.5 mmol, 3.0 equiv) to the mixture.[27]

-

Place the Schlenk tube approximately 2 cm away from a 20 W blue LED light source.

-

Stir the reaction at room temperature for 24 hours, monitoring the consumption of the sydnone starting material by Thin Layer Chromatography (TLC).[27]

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[27]

-

Filter the solution and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent, to yield the desired 1-aryl-3-(trifluoromethyl)-1H-1,2,4-triazole.[27]

Self-Validation: The success of the reaction is confirmed by the complete consumption of the sydnone starting material (monitored by TLC) and the isolation of a new product whose structure is confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, matching the expected data for the trifluoromethylated triazole.

Conclusion and Future Outlook

The strategic incorporation of the trifluoromethyl group into heterocyclic structures is a proven and powerful strategy in drug discovery.[4] Its ability to confer enhanced metabolic stability, modulate lipophilicity, and improve binding affinity makes it an indispensable tool for optimizing lead compounds into successful drug candidates.[4][28] The continued development of novel and efficient synthetic methodologies, from direct C-H trifluoromethylation to innovative building block strategies, continues to expand the accessible chemical space for medicinal chemists.[11][12] As our understanding of the nuanced interactions of the CF3 group within biological systems deepens, its role in the design of next-generation therapeutics for a wide range of diseases is set to expand even further.

References

-

Jana, S., & Mohanan, K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1269. [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3336. [Link]

-

Ahirwar, M. K., et al. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(74), 10329-10352. [Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

Wang, Z., et al. (2024). Visible Light-Mediated Syntheses of γ-CF3 Pyridines via 1,2-Radical Migration. Organic Letters. [Link]

-

Sharma, P., & Sharma, R. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. [Link]

-

Bai, M., et al. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229-1243. [Link]

-

Ahirwar, M. K., et al. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications. [Link]

-

Papasyn Pharma. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Papasyn Pharma News. [Link]

-

Le, T. N., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 22(3), 809-813. [Link]

-

Smith, A. D., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-965. [Link]

-

Wang, X., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines, and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. The Journal of Organic Chemistry, 86(19), 13359-13371. [Link]

-

Zhang, W., et al. (2024). Modular Synthesis of Monofluorinated 1,2,4-Triazoles/1,3,5-Triazines via Defluorinative Annulations of N-CF3 Imidoyl Chlorides. Organic Letters. [Link]

-

Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. European Journal of Organic Chemistry, 2014(35), 7847-7864. [Link]

-

Nenajdenko, V. G., et al. (2021). One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes. Molecules, 26(15), 4434. [Link]

-

Shchetnev, A. A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8171. [Link]

-

ResearchGate. (n.d.). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. ResearchGate. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Li, J., et al. (2024). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Chemical Communications. [Link]

-

ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

-

Jana, S., & Mohanan, K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]

-

Abdulla, M., et al. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 22, 5242-5256. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ResearchGate. [Link]

-

University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

Postigo, A., et al. (2020). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Molecules, 25(17), 3971. [Link]

-

Papasyn Pharma. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. Papasyn Pharma News. [Link]

-

Li, J., et al. (2024). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Royal Society of Chemistry. [Link]

-

Jana, S., & Mohanan, K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Gorobets, E. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Calgary. [Link]

-

Li, Y., et al. (2021). Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides. The Journal of Organic Chemistry, 86(10), 7236-7248. [Link]

-

Tseng, C.-C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(8), 1541-1548. [Link]

-

Ardecky, R. J., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(7), 798-802. [Link]

-

Hollingworth, C., & Gouverneur, V. (2012). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 48(22), 2731-2742. [Link]

-

Wu, J., & Song, Q. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3052. [Link]

-

Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 756. [Link]

-

ResearchGate. (n.d.). FDA-Approved Fluorinated Heterocyclic/Carbocyclic Drugs. ResearchGate. [Link]

-

Tseng, C.-C., et al. (2020). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ACS Publications. [Link]

-

Lv, N. (2020). Facile Construction Of CF3-Pyridine Derivatives Via Sequential Cyclizations And One-Pot Three-Component Reaction Of α,β-Unsaturated CF3-Ketones. Globe Thesis. [Link]

-

ResearchGate. (n.d.). Trifluoromethylated Heterocycles. ResearchGate. [Link]

Sources

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. egrove.olemiss.edu [egrove.olemiss.edu]

- 22. globethesis.com [globethesis.com]

- 23. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | Semantic Scholar [semanticscholar.org]

- 27. rsc.org [rsc.org]

- 28. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

The Ascent of a Stereochemical Powerhouse: A Technical Guide to the Discovery and History of Fluorinated Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The strategic introduction of fluorine into chiral molecules represents a cornerstone of modern medicinal chemistry, conferring unique pharmacological properties that have led to the development of numerous blockbuster drugs. This in-depth technical guide provides a comprehensive historical narrative of the discovery and evolution of fluorinated chiral building blocks. It delves into the foundational principles of chirality and the multifaceted role of fluorine in drug design, tracing the progression from early, challenging synthetic endeavors to the sophisticated catalytic and enzymatic methodologies employed today. Key sections are dedicated to the detailed exploration of asymmetric electrophilic and nucleophilic fluorination, the rise of organocatalysis and biocatalysis, and the practical application of these building blocks in the synthesis of leading pharmaceuticals. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering both historical context and practical insights into this critical area of synthetic chemistry.

The Symbiotic Power of Fluorine and Chirality in Drug Design

The confluence of fluorine chemistry and stereochemistry has had a transformative impact on the landscape of modern pharmaceuticals. It is estimated that over 20% of all pharmaceuticals contain fluorine, and a significant portion of these are chiral molecules.[1][2] This prevalence is not coincidental but rather a testament to the powerful and often synergistic effects these two features impart on a drug's pharmacokinetic and pharmacodynamic profile.

The "Fluorine Factor": A Game-Changer in Medicinal Chemistry

The substitution of a hydrogen atom or a hydroxyl group with fluorine, the most electronegative element, can dramatically alter a molecule's properties in several ways:[3][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This increased stability can prolong a drug's half-life and improve its bioavailability.[3]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and potency.[3]

-

Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[3]

-

pKa Modulation: The electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, which can influence a drug's solubility, absorption, and target engagement.[4]

The Imperative of Chirality: A Tale of Two Enantiomers

Chirality, the "handedness" of a molecule, is a fundamental concept in drug design. Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the two enantiomers of a chiral drug.[5] One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[6] The infamous case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[5] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the characterization and synthesis of single-enantiomer drugs.

The combination of fluorine's unique properties with the stereochemical precision of chiral molecules creates a powerful strategy for designing safer and more effective drugs. The remainder of this guide will explore the historical journey of how chemists learned to master the synthesis of these vital fluorinated chiral building blocks.

Early Forays and Foundational Challenges in Asymmetric Fluorination

The journey towards the routine synthesis of fluorinated chiral building blocks was fraught with challenges. Early methods were often harsh, lacked stereocontrol, and relied on dangerous reagents.

The Dawn of Electrophilic Fluorination: Taming a Reactive Element

The direct introduction of fluorine into organic molecules was historically a formidable task due to the extreme reactivity of elemental fluorine (F₂). The development of milder, more selective electrophilic fluorinating reagents, often referred to as "F+" sources, was a critical breakthrough. These reagents, which contain a nitrogen-fluorine (N-F) bond, proved to be more manageable and opened the door to more controlled fluorination reactions.[7][8]

The First Hurdles: Achieving Stereoselectivity

While the development of N-F reagents solved the problem of handling elemental fluorine, achieving stereoselectivity in fluorination reactions remained a significant hurdle. Early attempts often resulted in racemic mixtures, requiring tedious and often inefficient chiral resolution steps. The central challenge lay in developing methods to control the facial selectivity of the fluorinating agent's attack on a prochiral substrate.

The Revolution in Asymmetric Fluorination: Catalytic and Enzymatic Strategies

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of fluorinated chiral building blocks, driven by the advent of powerful catalytic and enzymatic methods. These approaches offered unprecedented levels of stereocontrol, efficiency, and substrate scope.

Asymmetric Electrophilic Fluorination: The Rise of Chiral Catalysts

The development of chiral catalysts capable of mediating enantioselective fluorination reactions was a major turning point. These catalysts create a chiral environment around the substrate, directing the attack of the electrophilic fluorinating agent to one face of the molecule.

Chiral transition metal complexes, particularly those of palladium, copper, and titanium, have been successfully employed as catalysts for asymmetric electrophilic fluorination.[9][10] These catalysts typically coordinate to the substrate, activating it towards fluorination and controlling the stereochemical outcome.

Diagram: General Workflow for Transition Metal-Catalyzed Asymmetric Electrophilic Fluorination

Caption: Transition metal-catalyzed asymmetric fluorination workflow.

The emergence of organocatalysis, which utilizes small, chiral organic molecules as catalysts, provided a powerful and often complementary alternative to transition metal catalysis.[11][12] Chiral amines, such as those derived from the cinchona alkaloids, and chiral phosphoric acids have proven to be particularly effective in promoting highly enantioselective fluorination reactions.[11][13]

Experimental Protocol: Organocatalytic Asymmetric α-Fluorination of an Aldehyde [8][14]

This protocol is a representative example of an organocatalytic asymmetric fluorination using an imidazolidinone catalyst.

Materials:

-

Aldehyde substrate (1.0 equiv)

-

Imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one) (10 mol%)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the aldehyde substrate and the imidazolidinone catalyst.

-

Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., 4 °C).

-

Add the N-Fluorobenzenesulfonimide (NFSI) in one portion.

-

Stir the reaction mixture until completion, monitoring by TLC or GC/MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α-fluoro aldehyde.

Asymmetric Nucleophilic Fluorination: Harnessing the Power of Fluoride Anion

While electrophilic fluorination has been widely studied, the use of nucleophilic fluoride sources, such as alkali metal fluorides, in asymmetric catalysis has presented its own set of challenges, primarily due to the low solubility and high solvation energy of the fluoride ion.[15] However, recent advances in phase-transfer catalysis and hydrogen-bonding catalysis have enabled the development of highly enantioselective nucleophilic fluorination reactions.[15]

Biocatalysis: Nature's Approach to Asymmetric Synthesis

The use of enzymes to catalyze the synthesis of fluorinated chiral building blocks is a rapidly growing field that offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental sustainability.[1][5] While naturally occurring fluorinases are rare, researchers have successfully engineered other enzymes, such as aldolases and transaminases, to accept fluorinated substrates and produce enantioenriched products.[1][16]

Diagram: Biocatalytic Approach to Fluorinated Chiral Building Blocks

Sources

- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 5. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. CN101391997B - Method for synthesizing emtricitabine intermediate - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis - American Chemical Society [acs.digitellinc.com]

- 16. Biocatalytic Asymmetric Construction of Secondary and Tertiary Fluorides from β-Fluoro-α-Ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5S)-5-(Trifluoromethyl)-2-pyrrolidinone (CAS Number: 1287211-10-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Strategic Importance

(5S)-5-(Trifluoromethyl)-2-pyrrolidinone, a fluorinated γ-lactam, is a specialized chiral building block of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (CF3) into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The pyrrolidinone scaffold itself is a privileged structure, present in a variety of biologically active compounds.[2] The specific (S)-chirality at the C5 position, combined with the influential trifluoromethyl group, makes this molecule a valuable synthon for the development of novel, enantiomerically pure active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the known properties, synthesis, and applications of (5S)-5-(Trifluoromethyl)-2-pyrrolidinone, compiled to support researchers in leveraging this compound for their drug development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of (5S)-5-(Trifluoromethyl)-2-pyrrolidinone is presented below. It is important to note that while some data is available from safety data sheets and supplier information, comprehensive experimental data on properties such as solubility in various organic solvents is not widely published.

| Property | Value | Reference(s) |

| CAS Number | 1287211-10-2 | [3] |

| Molecular Formula | C5H6F3NO | [3] |

| Molecular Weight | 153.10 g/mol | [3] |

| Physical State | Solid, Powder/Crystals | [3] |

| Color | White | [3] |

| Melting Point | 98-105 °C | [3] |

| Boiling Point | 220.3 ± 35.0 °C (Predicted) | [4] |

| Density | 1.339 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.16 ± 0.40 (Predicted) | [4] |

| Solubility | Water: Not known; Other: Not known | [5] |

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, MS) for (5S)-5-(Trifluoromethyl)-2-pyrrolidinone is limited. However, based on the known structure and data for analogous compounds, the following characteristic spectral features can be anticipated:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the diastereotopic protons of the pyrrolidinone ring and the single proton at the chiral center adjacent to the trifluoromethyl group. The NH proton of the lactam would also be present.

-

¹³C NMR: The spectrum should reveal five distinct carbon signals, including the characteristic carbonyl carbon of the lactam, the quaternary carbon of the trifluoromethyl group, and the carbons of the pyrrolidinone ring. The trifluoromethyl group would likely appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

-

IR Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretch of the γ-lactam, N-H stretching, and C-F stretching frequencies.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (153.10 g/mol ).

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Caption: General workflow for utilizing the title compound in API synthesis.

While specific examples of APIs synthesized directly from CAS 1287211-10-2 are not widely documented, the pyrrolidinone core is a key component of several classes of drugs, including nootropics (e.g., racetams) and anticonvulsants. [7]The introduction of the trifluoromethyl group at the chiral center offers a strategic modification for developing new analogues of existing drugs with potentially improved pharmacokinetic and pharmacodynamic profiles.

Suppliers

(5S)-5-(Trifluoromethyl)-2-pyrrolidinone is available from a number of chemical suppliers specializing in research chemicals and building blocks for drug discovery. A selection of potential suppliers is listed below. It is recommended to contact the suppliers directly for current availability, pricing, and purity specifications.

| Supplier | Website |

| Sigma-Aldrich | |

| ChemicalBook | |

| Dana Bioscience | [Link] |

| Allschoolabs | [Link] |

Conclusion

(5S)-5-(Trifluoromethyl)-2-pyrrolidinone is a valuable and specialized chiral building block with significant potential for the development of novel pharmaceuticals. Its unique combination of a trifluoromethyl group and a chiral pyrrolidinone scaffold provides a powerful tool for medicinal chemists to explore new chemical space and design next-generation therapeutics. While detailed experimental data for this specific compound is not extensively available in the public domain, this guide provides a solid foundation of its known properties and potential applications, empowering researchers to incorporate this promising synthon into their drug discovery programs.

References

-

The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. (2021). ACS Publications. Retrieved from [Link]

-

The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

-

The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. (2021). PubMed. Retrieved from [Link]

-

Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. (2014). Organic Letters. Retrieved from [Link]

-

Supporting Information for Trifluoromethyl-Substituted Azabicyclo[3.1.0]hexanes: Synthesis and Conformational Analysis. (2008). Wiley-VCH. Retrieved from [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2018). Bentham Science. Retrieved from [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. ResearchGate. Retrieved from [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE. Retrieved from [Link]

-

Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. (1982). PubMed. Retrieved from [Link]

-

Trifluoromethylated lactams: promising small molecules in the search for effective drugs. (2025). PubMed. Retrieved from [Link]

-

Pyroglutamic acid. Wikipedia. Retrieved from [Link]

-

5-Methyl-2-pyrrolidinone. NIST WebBook. Retrieved from [Link]

-

Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. (2022). MDPI. Retrieved from [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. (2011). Molecules. Retrieved from [Link]

-

Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. (1979). PubMed. Retrieved from [Link]

-

5-Methyl-2-pyrrolidone. PubChem. Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

-

General synthetic schemes to polyhydroxylated pyrrolidines 54 and... ResearchGate. Retrieved from [Link]

-

[Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorinated β-Amino Acid Core]. (2015). Yakugaku Zasshi. Retrieved from [Link]

-

(5S)-1-(phenylmethyl)-5-prop-1-en-2-yl-pyrrolidin-2-one - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

-

2-Pyrrolidinone. NIST WebBook. Retrieved from [Link]

-

2-Pyrrolidinone, 1-methyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. (5S)-(-)-5-(Trifluoromethyl)-2-pyrrolidinone 97 1287211-10-2 [sigmaaldrich.com]